Bienvenue dans la boutique en ligne BenchChem!

1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride

NMDA receptor pharmacology positional isomer comparison phenylpyridine SAR

1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride (free base CAS 1889883-28-6; molecular formula C₁₃H₁₄N₂, MW 198.26 Da) is a phenylpyridine-based primary amine bearing a chiral ethanamine substituent at the pyridine 2-position and a phenyl ring at the pyridine 5-position. It is a constitutional positional isomer of the clinically investigated low-trapping NMDA receptor antagonist Lanicemine (AZD6765; (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, free base CAS 153322-05-5), with which it shares an identical molecular formula (C₁₃H₁₄N₂) but differs in the attachment point of the phenyl group — on the heteroaryl ring rather than the ethylamine α-carbon.

Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
Cat. No. B15090102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride
Molecular FormulaC13H16Cl2N2
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)C2=CC=CC=C2)N.Cl.Cl
InChIInChI=1S/C13H14N2.2ClH/c1-10(14)13-8-7-12(9-15-13)11-5-3-2-4-6-11;;/h2-10H,14H2,1H3;2*1H
InChIKeyQADRMWMQKPOBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Phenylpyridin-2-yl)ethan-1-amine Dihydrochloride — Structural Identity, Physicochemical Profile, and Positional Isomer Classification


1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride (free base CAS 1889883-28-6; molecular formula C₁₃H₁₄N₂, MW 198.26 Da) is a phenylpyridine-based primary amine bearing a chiral ethanamine substituent at the pyridine 2-position and a phenyl ring at the pyridine 5-position . It is a constitutional positional isomer of the clinically investigated low-trapping NMDA receptor antagonist Lanicemine (AZD6765; (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, free base CAS 153322-05-5), with which it shares an identical molecular formula (C₁₃H₁₄N₂) but differs in the attachment point of the phenyl group — on the heteroaryl ring rather than the ethylamine α-carbon . The dihydrochloride salt form (C₁₃H₁₆Cl₂N₂, MW 271.18 g/mol) confers aqueous solubility advantageous for in vitro assay preparation and synthetic manipulation .

1-(5-Phenylpyridin-2-yl)ethan-1-amine Dihydrochloride: Why In-Class Analogs Cannot Be Freely Interchanged


Although 1-(5-phenylpyridin-2-yl)ethan-1-amine dihydrochloride shares its empirical formula (C₁₃H₁₄N₂ as free base) with Lanicemine, the repositioning of the phenyl substituent from the ethanamine α-carbon (Lanicemine) to the pyridine 5-position (target compound) creates a fundamentally different pharmacophoric geometry . In Lanicemine, the phenyl ring and the pyridyl nitrogen define a 1,2-ethylenediamine-like chelating motif that is critical for NMDA receptor channel-blocking activity (Ki = 0.56–2.1 μM) ; in the target compound, the phenyl group is distal to the amine-bearing chiral center, projecting instead from the pyridine ring periphery, which is expected to alter both target engagement and off-target profiles . Furthermore, the 5-phenylpyridin-2-yl scaffold appears as a privileged fragment in kinase inhibitor design (e.g., Src/tubulin dual inhibitor KC-180-2 with IC₅₀ values of 5–188 nM across cancer cell lines) [1], indicating that substitution pattern dictates which biological pathways are addressed. These structural distinctions mean that the target compound cannot be substituted for Lanicemine in NMDA-focused programs, nor can Lanicemine serve the kinase-oriented synthetic applications for which the 5-phenylpyridin-2-yl core is employed.

1-(5-Phenylpyridin-2-yl)ethan-1-amine Dihydrochloride — Verifiable Differentiation Evidence Against Closest Analogs


Positional Isomerism vs. Lanicemine: Divergent Pharmacophoric Geometry with Consequence for NMDA Receptor Binding

The target compound and Lanicemine (AZD6765) are constitutional isomers (both C₁₃H₁₄N₂ as free base) but differ in the attachment point of the phenyl group. In Lanicemine, the phenyl ring is located on the α-carbon of the ethylamine chain (IUPAC: (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), placing the aromatic ring in proximity to the primary amine to form a bidentate interaction motif at the NMDA receptor ion channel. This configuration yields a measured Ki of 0.56–2.1 μM for NMDA receptor binding (displacement assays) and functional IC₅₀ values of 4–7 μM (CHO cells) and 6.4 μM (Xenopus oocytes) . In contrast, the target compound bears the phenyl group at the pyridine 5-position (SMILES: CC(N)c1ccc(-c2ccccc2)cn1), shifting the aromatic substituent away from the amine-bearing carbon and altering the N···phenyl distance and dihedral angle accessible for receptor engagement . No published NMDA receptor binding data exist for the target compound; this absence of activity in the primary literature is itself a differentiable feature indicating that simple substitution of Lanicemine by the target compound in NMDA-targeted studies would be scientifically invalid.

NMDA receptor pharmacology positional isomer comparison phenylpyridine SAR

Dihydrochloride Salt Form: Solubility Advantage Over Free Base for Aqueous Assay Compatibility

The target compound is supplied as the dihydrochloride salt (C₁₃H₁₆Cl₂N₂, MW 271.18 g/mol), which confers markedly enhanced aqueous solubility relative to the free base form (C₁₃H₁₄N₂, MW 198.26 g/mol) . The free base of Lanicemine (CAS 153322-05-5) and related phenylpyridine ethanamines are lipophilic amines with limited water solubility, often requiring organic co-solvents (DMSO, ethanol) for dissolution in biological assay buffers. The dihydrochloride salt of the target compound overcomes this limitation, enabling direct dissolution in aqueous media without organic co-solvent interference . This is a practical differentiator for high-throughput screening (HTS) workflows where DMSO concentrations must be minimized to avoid solvent-induced artifacts in cell-based assays.

aqueous solubility salt form selection in vitro assay preparation

5-Phenylpyridin-2-yl Scaffold as a Privileged Fragment in Kinase-Directed Drug Discovery: Contrast with Lanicemine's NMDA Profile

The 5-phenylpyridin-2-yl substructure present in the target compound serves as a core fragment in multiple kinase-targeted therapeutic candidates. In a 2022 study, a series of N-benzyl-2-(5-phenylpyridin-2-yl)acetamide derivatives were synthesized and screened, yielding lead compound KC-180-2 with dual Src kinase and tubulin polymerization inhibitory activity and IC₅₀ values of 5 nM (H446 SCLC), 17 nM (MDA-MB-231), 47 nM (SKOV-3), 61 nM (HepG2), and 188 nM (HT29) across five cancer cell lines [1]. The 5-phenylpyridin-2-yl fragment provides a vector for derivatization at the pyridine 2-position (where the ethanamine group resides in the target compound), enabling modular elaboration toward kinase inhibitor scaffolds. In contrast, Lanicemine and its congeners (1-phenyl-2-(pyridin-2-yl)ethanamine series) have been exclusively pursued as NMDA receptor modulators for CNS indications (depression, ischemia) and lack reported applications in kinase inhibitor programs . This divergence in application space — oncology/kinase vs. neuroscience/NMDA — is a direct consequence of the regioisomeric difference between the two compound classes.

kinase inhibitor design Src kinase tubulin polymerization fragment-based drug discovery

Chiral Ethylamine Substituent at Pyridine 2-Position: Synthetic Versatility for Derivatization Relative to 2-Amino-5-phenylpyridine

The target compound bears a primary amine directly attached to a chiral ethanamine carbon at the pyridine 2-position, providing a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling — reactions that are foundational in medicinal chemistry library synthesis . This contrasts with the structurally simpler 2-amino-5-phenylpyridine (CAS 33421-40-8; C₁₁H₁₀N₂), which has an exocyclic amine directly attached to the pyridine ring at the 2-position without the ethanamine linker . The ethylene spacer in the target compound introduces an additional rotatable bond (sp³ carbon), increasing conformational flexibility and enabling the amine to project further from the heteroaromatic plane — a feature that can improve fit into deeper binding pockets when elaborated into larger structures. Furthermore, the chiral center (marked by the methyl substituent) enables the procurement or synthesis of enantiopure material for stereochemically defined lead optimization.

synthetic intermediate chiral amine amide coupling reductive amination

Regioisomeric Distinction from Phenyl(pyridin-2-yl)methanamine: Differential Spatial Orientation of Aromatic and Amine Groups

The target compound is regioisomeric with phenyl(pyridin-2-yl)methanamine (CAS 52095-57-5; C₁₂H₁₂N₂), in which the phenyl and amine groups are both attached to the same benzylic carbon, placing the amine directly geminal to the phenyl ring on a methanamine bridge rather than on a methyl-substituted ethanamine chain as in the target compound . In the comparator, the 1,1-diaryl arrangement creates a near-ideal geometry for N,N-bidentate metal coordination (pyridyl nitrogen + primary amine), which has been exploited in coordination polymer synthesis [1]. In the target compound, the phenyl group is relocated to the pyridine 5-position, effectively eliminating the chelating N,N motif while introducing a biaryl axis (phenyl–pyridine) that can engage in π-stacking interactions distinct from the comparator's coordination chemistry profile. This structural divergence translates into different applications: the comparator serves as a metal-chelating ligand, while the target compound's biaryl scaffold is more suited to fragment-based inhibitor design where π–π interactions with protein aromatic residues are desired.

regioisomer comparison coordination chemistry metal chelation ligand design

Explicit Statement on Evidence Limitations: Absence of Published Head-to-Head Biological Comparison Data

A systematic search of PubMed, BindingDB, ChEMBL, and major patent databases (searched up to May 2026) did not identify any peer-reviewed study reporting direct, quantitative head-to-head biological comparison data between 1-(5-phenylpyridin-2-yl)ethan-1-amine dihydrochloride and any named structural analog (Lanicemine, 2-amino-5-phenylpyridine, N-methyl-1-(5-phenylpyridin-2-yl)methanamine, or phenyl(pyridin-2-yl)methanamine) [1]. The compound appears predominantly as a specialty research chemical without published in vitro pharmacology, ADME, or in vivo efficacy data. The differential evidence presented in this guide relies on: (i) established pharmacological data for comparators (Lanicemine: NMDA Ki and IC₅₀ values from MedChemExpress technical datasheets; KC-180-2: cancer cell proliferation IC₅₀ values from ACS Omega 2022), (ii) structural and physicochemical inference from computational and database sources (CAS registry, SMILES analysis), and (iii) class-level scaffold precedent from the broader 5-phenylpyridin-2-yl literature. Procurement decisions should weigh this evidence transparency and, where biological activity is the selection criterion, incorporate independent experimental validation of the target compound against the intended comparator.

data gap evidence transparency procurement risk assessment

1-(5-Phenylpyridin-2-yl)ethan-1-amine Dihydrochloride — Evidence-Backed Research Application Scenarios


Medicinal Chemistry: Fragment-Based Kinase Inhibitor Design Using the 5-Phenylpyridin-2-yl Core

Based on the demonstrated success of the 5-phenylpyridin-2-yl scaffold in generating potent kinase inhibitors (KC-180-2 series: IC₅₀ 5–188 nM across SCLC, breast, ovarian, liver, and colorectal cancer cell lines) [1], the target compound serves as a strategically functionalized fragment for structure–activity relationship (SAR) exploration. The primary amine at the pyridine 2-position (with chiral methyl substituent) provides a direct attachment point for amide, sulfonamide, or urea diversification — the same chemical strategy employed in the KC-180-2 program where N-benzyl-2-(5-phenylpyridin-2-yl)acetamide derivatives were systematically explored. The dihydrochloride salt form enables direct use in aqueous reaction conditions (e.g., HATU-mediated amide coupling in DMF/water mixtures), bypassing the need for free-base liberation steps.

Chemical Biology: Stereochemically Defined Probe Synthesis for Target Identification

The chiral ethanamine substituent at the pyridine 2-position provides a defined stereocenter that can be exploited for the synthesis of enantiopure chemical probes. Unlike the achiral comparator 2-amino-5-phenylpyridine (CAS 33421-40-8) , the target compound's sp³-hybridized chiral carbon can be used to introduce stereochemical diversity into probe molecules, enabling differential target engagement studies where enantiomeric pairs are compared for on-target vs. off-target binding. The 5-phenylpyridin-2-yl fragment's demonstrated presence in bioactive molecules (TACE inhibitors, 5-HT₂B antagonists, 5-lipoxygenase inhibitors) [2] supports its utility as a privileged scaffold for target identification campaigns.

Synthetic Methodology: Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The combination of a biaryl (5-phenylpyridin-2-yl) core with a primary amine handle bearing a chiral methyl group makes the target compound an attractive building block for diversity-oriented synthesis. The amine can undergo reductive amination with diverse aldehydes, acylation with carboxylic acid building blocks, or sulfonylation to generate structurally varied compound libraries. The ethylene spacer (two rotatable bonds between pyridine and amine, vs. zero in 2-amino-5-phenylpyridine) provides greater conformational flexibility, which is correlated with improved library diversity metrics. The dihydrochloride salt form's aqueous solubility simplifies parallel synthesis workflows that employ aqueous-compatible reaction conditions .

Pharmacological Tool Development: Negative Control Compound for Lanicemine NMDA Studies

Given that the target compound is a positional isomer of the well-characterized NMDA antagonist Lanicemine (Ki 0.56–2.1 μM; IC₅₀ 4–7 μM in CHO cells) but lacks the critical 1,2-ethylenediamine-like pharmacophore required for NMDA channel blockade , it may serve as a structurally matched negative control in Lanicemine mechanism-of-action studies. The identical molecular formula (C₁₃H₁₄N₂) and similar physicochemical properties (predicted logP, H-bond donor/acceptor count) ensure that any differential biological effect can be attributed to the regioisomeric change (phenyl on pyridine vs. phenyl on ethanamine) rather than to gross physicochemical differences. Users should independently confirm absence of NMDA activity before deploying the compound in this role.

Quote Request

Request a Quote for 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.